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Compound of Interest

Compound Name: 2,2-Difluorobutane

Cat. No.: B3031438

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic
properties of 2,2-difluorobutane (CAS No. 353-81-1). The information is compiled from
critically evaluated data, primarily from the National Institute of Standards and Technology
(NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables.[1][2][3][4] This
document is intended to serve as a foundational resource for professionals in research,
science, and drug development who require accurate thermodynamic data for this compound.

Core Thermodynamic and Physical Properties

The following tables summarize the key physical and thermodynamic properties of 2,2-
difluorobutane. While extensive experimental data exists for properties such as density, heat
capacity, and enthalpy as a function of temperature, specific experimental values for the
standard enthalpy of formation, standard Gibbs free energy of formation, and standard molar
entropy are not readily available in the reviewed literature.

Table 1: General and Physical Properties of 2,2-Difluorobutane
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Property Value Reference(s)
Molecular Formula CaHsF2 [3]
Molecular Weight 94.1031 g/mol [3]
CAS Registry Number 353-81-1 [3]
Normal Boiling Point 304.15 K (31 °C) [4]
Density (Liquid) See Table 3 [4]
Vapor Pressure See Table 4 [4]

Table 2: Critically Evaluated Thermodynamic Data for 2,2-Difluorobutane (Ideal Gas)

Property Temperature (K) Value (J/mol-K) Reference(s)
Ideal Gas Heat

Capacity (Cp) 200 88.03 [4]
250 103.49 [4]

298.15 119.53 [4]

300 120.08 [4]

400 148.88 [4]

500 173.31 [4]

600 193.88 [4]

700 211.33 [4]

800 226.27 [4]

900 239.18 [4]

1000 250.41 [4]

Ideal Gas Enthalpy See Table 5 [4]

Table 3: Density of Liquid 2,2-Difluorobutane
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Temperature (K) Density ( kg/m 3) Reference(s)
140 1239.9 [4]
160 1201.2 [4]
180 1161.8 [4]
200 1121.5 [4]
220 1080.2 [4]
240 1037.7 [4]
260 993.8 [4]
280 948.1 [4]
300 899.9 [4]
320 848.3 [4]
340 792.1 [4]
360 729.5 [4]
380 657.9 [4]
400 572.2 [4]
420 462.6 [4]
440 299.8 [4]

Table 4: Vapor Pressure of 2,2-Difluorobutane
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Temperature (K) Pressure (kPa) Reference(s)
230 4.88 [4]
240 8.32 [4]
250 13.56 [4]
260 21.28 [4]
270 32.32 [4]
280 47.64 [4]
290 68.37 [4]
300 95.78 [4]
310 131.29 [4]
320 176.43 [4]
330 232.88 [4]
340 302.50 [4]

Table 5: Ideal Gas Enthalpy of 2,2-Difluorobutane
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Temperature (K) Enthalpy (kJ/mol) Reference(s)
200 -459.71 [4]
250 -454.27 [4]
298.15 -448.64 [4]
300 -448.42 [4]
400 -435.80 [4]
500 -420.26 [4]
600 -402.34 [4]
700 -382.46 [4]
800 -360.98 [4]
900 -338.19 [4]
1000 -314.33 [4]

Experimental Protocols for Thermodynamic Data
Determination

Detailed experimental protocols for the determination of the thermodynamic properties of 2,2-
difluorobutane are not explicitly available in the reviewed literature. However, the
methodologies for similar volatile fluorinated hydrocarbons are well-established.[5] The
following sections describe generalized experimental protocols that are applicable for
determining the key thermodynamic parameters of 2,2-difluorobutane.

Determination of Enthalpy of Formation by Combustion
Calorimetry

The standard enthalpy of formation (AfH°) of a fluorinated organic compound like 2,2-
difluorobutane can be determined using either oxygen bomb calorimetry or fluorine bomb
calorimetry.[5] Given the presence of fluorine, fluorine bomb calorimetry is often a more direct
method.
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Generalized Protocol for Fluorine Bomb Calorimetry:

o Sample Preparation: A precise mass of high-purity 2,2-difluorobutane is sealed in a sample
holder. For a volatile liquid, this is typically a container made of a material that will not react
with fluorine under initial conditions.

o Bomb Assembly: The sample holder is placed inside a nickel or Monel calorimetric bomb.
The bomb is then sealed.

e Fluorine Charging: The bomb is connected to a fluorine handling apparatus, evacuated to
remove air and moisture, and then charged with a known pressure of high-purity fluorine
gas.

o Calorimeter Setup: The charged bomb is placed in a calorimeter, which is a well-insulated
container filled with a precise amount of water. The system is allowed to reach thermal
equilibrium, and the initial temperature is recorded with high precision.

e Ignition: The combustion reaction is initiated by passing an electrical current through a fuse
wire in contact with the sample.

o Temperature Measurement: The temperature of the water in the calorimeter is monitored and
recorded until it reaches a maximum and then begins to cool. The temperature change of the
calorimeter system is determined by extrapolating the temperature-time data back to the
time of ignition.

o Product Analysis: After the experiment, the gaseous and solid products inside the bomb are
carefully collected and analyzed to determine the completeness of the reaction and to
identify any side products. For 2,2-difluorobutane, the expected products are carbon
tetrafluoride (CF4) and hydrogen fluoride (HF).

o Calculation: The heat of combustion is calculated from the temperature change and the heat
capacity of the calorimeter system (determined through calibration with a substance of
known heat of combustion). The standard enthalpy of formation is then derived from the heat
of combustion using known standard enthalpies of formation of the reaction products.

Determination of Heat Capacity by Calorimetry
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The heat capacity of 2,2-difluorobutane can be determined using various calorimetric
techniques. For the ideal gas heat capacity, this often involves measurements of the speed of
sound or calculations from spectroscopic data. For the liquid phase, adiabatic calorimetry is a
common method.

Generalized Protocol for Adiabatic Calorimetry (Liquid Phase):

Sample Loading: A known mass of purified 2,2-difluorobutane is hermetically sealed in a
calorimeter vessel.

Calorimeter Assembly: The vessel is placed within an adiabatic shield in a cryostat. The
temperature of the shield is controlled to match the temperature of the sample vessel,
minimizing heat exchange with the surroundings.

Cooling and Equilibration: The sample is cooled to the desired starting temperature (e.g.,
near its triple point) and allowed to reach thermal equilibrium.

Energy Input: A precisely measured amount of electrical energy is supplied to a heater within
the sample vessel, causing a small, incremental increase in temperature.

Temperature Measurement: The temperature of the sample is measured with high precision
after each energy input, once thermal equilibrium is re-established.

Data Analysis: The heat capacity is calculated for each temperature increment by dividing
the energy input by the resulting temperature change and the molar amount of the sample.
This process is repeated over the desired temperature range.

Interrelation of Thermodynamic Properties

The fundamental thermodynamic properties are interconnected through key thermodynamic
equations. The following diagram illustrates the logical relationship between enthalpy, entropy,
and Gibbs free energy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Butane, 2,2-difluoro [webbook.nist.gov]
e 3. 2,2-Difluorobutane | C4H8F2 | CID 520729 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 4. WTT- Under Construction Page [wtt-pro.nist.gov]

¢ 5. Critical evaluation of the enthalpies of formation for fluorinated compounds using
experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Thermodynamic Properties of 2,2-Difluorobutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3031438?utm_src=pdf-body-img
https://www.benchchem.com/product/b3031438?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5287026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5287026/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C353811&Mask=4
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluorobutane
https://wtt-pro.nist.gov/error_500.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7754204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7754204/
https://www.benchchem.com/product/b3031438#thermodynamic-properties-of-2-2-difluorobutane
https://www.benchchem.com/product/b3031438#thermodynamic-properties-of-2-2-difluorobutane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b3031438#thermodynamic-properties-of-2-2-
difluorobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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